6-acetylquinolin-2(1H)-one
CAS No.:
Cat. No.: VC16001641
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO2 |
|---|---|
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | 6-acetyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C11H9NO2/c1-7(13)8-2-4-10-9(6-8)3-5-11(14)12-10/h2-6H,1H3,(H,12,14) |
| Standard InChI Key | YPHWTWCUKLCHCX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)NC(=O)C=C2 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 6-acetylquinolin-2(1H)-one is C₁₁H₉NO₂, with a molar mass of 187.19 g/mol . The acetyl group at position 6 introduces steric and electronic effects that modulate the compound’s solubility and interaction with biological targets. Key structural features include:
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Quinolin-2(1H)-one backbone: A planar aromatic system with a ketone group at position 2, enabling keto-enol tautomerism.
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Acetyl substituent: A methyl carbonyl group at position 6, enhancing electrophilic reactivity at the para and ortho positions.
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Hydrogen-bonding sites: The pyridinone oxygen and acetyl carbonyl oxygen facilitate intermolecular interactions.
Comparative analysis with analogues like 6-hydroxyquinolin-2(1H)-one (CAS: 19315-93-6) and 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one (CAS: 54675-21-7) reveals that acetyl substitution reduces polarity compared to hydroxylated derivatives, as evidenced by lower calculated logP values.
Synthetic Methodologies
Traditional Cyclization Approaches
The Knorr quinoline synthesis, involving condensation of β-keto esters with anilines followed by cyclization, has been adapted for acetyl-substituted derivatives . For example, 6-bromo-4-methylquinolin-2(1H)-one is synthesized via β-keto ester-aniline condensation under acidic conditions, yielding anilides that undergo thermal cyclization . While this method is reliable for halogenated analogues, acetyl groups require protective strategies due to their susceptibility to nucleophilic attack during cyclization.
Visible Light-Mediated Synthesis
Recent advances employ photoredox catalysis for quinolin-2(1H)-one synthesis. Mandal et al. demonstrated that quinoline N-oxides undergo deoxygenation and rearrangement under blue LED irradiation (40 W) in the presence of acridinium photocatalysts . Adapting this protocol, 6-acetylquinolin-2(1H)-one could theoretically be synthesized from 6-acetylquinoline N-oxide precursors in dimethyl sulfoxide (DMSO) at room temperature. Key advantages include:
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Mild reaction conditions: Avoids high temperatures that may degrade acetyl groups.
The acetyl group increases hydrophobicity compared to hydroxylated derivatives, as indicated by higher predicted logP values. Spectroscopic data from related compounds suggest characteristic signals:
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¹H NMR: Aromatic protons in the 6.5–8.5 ppm range, acetyl methyl at ~2.6 ppm .
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¹³C NMR: Quinolinone carbonyl at ~160–165 ppm, acetyl carbonyl at ~200 ppm .
Reactivity and Functionalization
The acetyl group at position 6 serves as a versatile handle for further derivatization:
Nucleophilic Substitution
The electron-withdrawing acetyl group activates the quinoline ring toward electrophilic substitution at positions 5 and 7. Halogenation (e.g., bromination) using N-bromosuccinimide (NBS) in acetic acid could yield 5- or 7-bromo derivatives, useful in cross-coupling reactions.
Reductive Amination
The ketone group at position 2 can undergo reductive amination with primary amines (e.g., methylamine) in the presence of sodium cyanoborohydride, producing 2-aminoquinoline derivatives with enhanced biological activity.
Oxidation and Reduction
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Oxidation: The acetyl group is stable to mild oxidizing agents but may undergo cleavage under strong conditions (e.g., KMnO₄/H₂SO₄), yielding carboxylic acid derivatives.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the quinolinone ring to a tetrahydroquinoline, altering conformational flexibility.
Future Directions
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Synthetic Optimization: Developing one-pot methodologies combining Knorr cyclization and acetylation.
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Biological Screening: Evaluating antibacterial efficacy against multidrug-resistant pathogens.
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Computational Studies: DFT calculations to predict reaction pathways and tautomeric preferences.
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